molecular formula C23H19NO3 B6545011 5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide CAS No. 929390-29-4

5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6545011
CAS No.: 929390-29-4
M. Wt: 357.4 g/mol
InChI Key: NFQZJEIEGCHQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a chemical compound designed for research applications, primarily in the fields of oncology and ion channel physiology. Its core structure is based on the benzofuran scaffold, which is recognized as a privileged structure in medicinal chemistry and is known to exhibit a wide spectrum of pharmacological activities . Benzofuran derivatives have demonstrated significant potential as anticancer agents, with structure-activity relationship (SAR) studies indicating that substitutions on the benzofuran core are critical for cytotoxic activity and selectivity towards cancer cells . Furthermore, closely related 5-substituted benzyloxy-2-arylbenzofuran compounds have been identified as potent inhibitors of the Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC) that is a key regulator in physiological processes such as epithelial secretion and smooth muscle contraction . Research use of this compound is strictly limited to laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-N-phenyl-5-phenylmethoxy-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-16-22(23(25)24-18-10-6-3-7-11-18)20-14-19(12-13-21(20)27-16)26-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQZJEIEGCHQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zn-Mediated Cyclocondensation of Benzoylacetates

This method, adapted from 5-substituted benzyloxy-2-arylbenzofuran syntheses, involves:

  • Benzoylacetate Formation : 2-Methylacetophenone reacts with diethyl carbonate under basic conditions (NaH/THF) to yield ethyl 3-(2-methylphenyl)-3-oxopropionate.

  • Cyclization : The benzoylacetate undergoes Zn-mediated condensation with p-benzoquinone in dichloromethane at 110°C (microwave-assisted), forming ethyl 5-hydroxy-2-methylbenzofuran-3-carboxylate.

Key Data :

StepReagents/ConditionsYield (%)
Benzoylacetate synthesisNaH, diethyl carbonate, THF85–90
CyclizationZn, p-benzoquinone, CH₂Cl₂70–75

Palladium-Catalyzed Annulation of 2-Alkynylphenols

A patent describes a one-pot method using 2-alkynylphenols and nitroarenes:

  • Substrate Preparation : 2-Ethynyl-4-methylphenol is synthesized via Sonogashira coupling.

  • Cyclocarbonylation : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Mo(CO)₆ (CO source), and nitrobenzene in DMF at 90°C for 24 hours yield the benzofuran-3-carboxamide directly.

Advantages :

  • Single-step formation of benzofuran and carboxamide.

  • Broad functional group tolerance (R¹ = cyclopropyl, substituted phenyl; R² = H, OMe, Cl).

Functionalization of the Benzofuran Core

Benzylation of 5-Hydroxy Group

The 5-hydroxy intermediate from Section 1.1 undergoes benzylation:

  • Reagents : Benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 6 hours.

  • Outcome : Ethyl 5-(benzyloxy)-2-methylbenzofuran-3-carboxylate is obtained in 88% yield.

Mechanistic Note : Base-mediated nucleophilic substitution proceeds via deprotonation of the phenolic oxygen, facilitating benzyl bromide attack.

Carboxamide Formation

Two pathways exist for converting the ester to the N-phenyl carboxamide:

Hydrolysis-Amidation Sequence

  • Ester Hydrolysis : NaOH (2M, ethanol/water, reflux, 4 hours) yields 5-(benzyloxy)-2-methylbenzofuran-3-carboxylic acid (92% yield).

  • Amide Coupling : EDCl/HOBt-mediated coupling with aniline in DMF (rt, 12 hours) affords the target compound (75% yield).

Direct Palladium-Catalyzed Carbonylation

The patent method bypasses ester intermediates:

  • Conditions : 2-Ethynyl-4-methylphenol + nitrobenzene + Mo(CO)₆ + Pd(OAc)₂ → 5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide in 68% yield.

Comparative Table :

MethodStepsTotal Yield (%)Reaction Time
Hydrolysis-Amidation36222 hours
Direct Carbonylation16824 hours

Optimization and Scalability Considerations

Catalyst Loading and Solvent Effects

  • Pd Catalysis : Reducing Pd(OAc)₂ to 2 mol% decreases yield to 45%, while increasing to 10 mol% offers no benefit.

  • Solvent Screening : DMF outperforms THF, toluene, and DMSO in carbonylation reactions (DMF: 68% vs. THF: 32%).

Protecting Group Strategies

  • Benzyl vs. Allyl : Benzyl groups provide higher stability during cyclization (88% retention vs. 72% for allyl).

  • Deprotection Risks : Acidic conditions (HCl/MeOH) cleave benzyl ethers, necessitating neutral pH throughout.

Mechanistic Insights

Zn-Mediated Cyclization Pathway

The Zn ion coordinates to the quinone oxygen, polarizing the carbonyl group and facilitating nucleophilic attack by the benzoylacetate enolate.

Palladium-Catalyzed Carbonylation Mechanism

  • Oxidative Addition : Pd⁰ inserts into the alkyne C–I bond of 2-iodo-4-methylphenol.

  • CO Insertion : Mo(CO)₆ releases CO, forming an acyl-palladium intermediate.

  • Reductive Elimination : Nitrobenzene is reduced to aniline, which attacks the acyl intermediate, releasing the carboxamide.

Challenges and Alternative Routes

Byproduct Formation in Multi-Step Synthesis

  • Wolff-Kishner Reduction : Early methods using 2-acetylbenzofuran intermediates generated hydrazine byproducts, complicating purification.

  • Mitigation : Modern protocols replace hydrazine with methylhydrazine, reducing toxicity.

Photolytic Approaches

β,β-Bis-(o-methoxyphenyl)vinyl bromides undergo photolysis in benzene to form 2-arylbenzofurans, but yields are low (≤50%) .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzofuran derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide exhibits significant biological activities, particularly in antimicrobial and anticancer domains:

Antimicrobial Activity

Compounds similar to this benzofuran derivative have shown promise against Mycobacterium tuberculosis. They inhibit the thioesterase domain of Pks13, which is essential for bacterial cell wall synthesis. This mechanism suggests potential applications in treating tuberculosis, especially in drug-resistant strains.

Anticancer Potential

The compound's structure allows it to interact with various biological pathways involved in cancer cell proliferation. Preliminary studies indicate that benzofuran derivatives can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application. Interaction studies often focus on:

  • Binding affinity : Evaluating how well the compound binds to specific targets.
  • Mechanism of action : Investigating how the compound affects cellular processes.

Comparative Analysis with Related Compounds

To appreciate the uniqueness of this compound, it is essential to compare it with other similar compounds. The following table summarizes key features of related benzofuran derivatives:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-N-phenyl-1-benzofuran-2-carboxamideBenzofuran core with methyl and phenyl groupsLacks benzyloxy substitution
TAM16Benzofuran derivative targeting Mycobacterium tuberculosisFocus on thioesterase inhibition
5-HydroxybenzofuranHydroxyl substitution instead of benzyloxyDifferent functional group leading to distinct properties
2-MethylbenzofuranSimplified structure lacking phenyl and carboxamide groupsLess complex with potentially different biological activity

Case Studies

Several studies have explored the applications of benzofuran derivatives, including this compound:

  • Study on Antimicrobial Activity : A study demonstrated that similar benzofuran compounds effectively inhibited Mycobacterium tuberculosis, suggesting a pathway for developing new anti-tuberculosis medications.
  • Investigation of Anticancer Properties : Research indicated that derivatives could induce apoptosis in various cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential.
  • Pharmacokinetic Profiling : Another study focused on the absorption, distribution, metabolism, and excretion (ADME) properties of benzofuran derivatives, noting that modifications like the benzyloxy group can significantly enhance bioavailability.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Benzofuran Carboxamide Family

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Key Structural Differences Reference
5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide 5-benzyloxy, 2-methyl, 3-N-phenylcarboxamide Reference compound
5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide 5-Cl, 3,6-dimethyl, 2-N-(4-sulfamoylphenyl) Halogen (Cl) at 5; sulfamoylphenyl at carboxamide
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 5-F, 3-methyl, 2-N-(oxadiazolyl) Fluorine at 5; oxadiazole substituent
5-(benzyloxy)-1H-indole-1-yl acetic acid (20) Indole core, 5-benzyloxy, acetic acid side chain Indole vs. benzofuran core; carboxylic acid
Key Observations:
  • Substituent Position and Type: The target compound’s 5-benzyloxy group distinguishes it from halogenated analogs (e.g., 5-Cl in , 5-F in ).
  • Core Heterocycle : The indole derivative (compound 20 in ) shares a 5-benzyloxy substituent but differs in core structure. Indoles are more electron-rich than benzofurans, which may influence interactions with enzymes like MAO-B .

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but inferences can be drawn from analogs:

Physicochemical Properties
  • Solubility : Sulfamoyl (in ) and oxadiazole (in ) groups may improve aqueous solubility relative to the target compound’s phenylcarboxamide.

Research Findings and Implications

  • Structural Flexibility : The benzofuran core’s rigidity may favor selective binding compared to more flexible indole derivatives .
  • Synthetic Accessibility : Halogenated analogs (e.g., ) are easier to synthesize due to stable halogen substituents, whereas benzyloxy groups require protective strategies.

Biological Activity

5-(benzyloxy)-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes a benzofuran core, a benzyloxy group, and a carboxamide functional group. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical formula of this compound is C19H19NO3C_{19}H_{19}NO_3. Its structure can be broken down into several key components:

  • Benzofuran Core : A bicyclic structure that is pivotal in many biologically active compounds.
  • Benzyloxy Group : Enhances hydrophobic interactions, potentially increasing the compound's binding affinity to biological targets.
  • Carboxamide Functional Group : Capable of forming hydrogen bonds, which may play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound possess notable antimicrobial properties. For instance, derivatives of benzofuran have been effective against various pathogens, including Mycobacterium tuberculosis . The mechanism of action often involves inhibition of critical bacterial enzymes involved in cell wall synthesis, such as the thioesterase domain of Pks13 .

Table 1: Antimicrobial Activity Comparison

Compound NameTarget PathogenMIC (µM)MBC (µM)
This compoundMycobacterium tuberculosisTBDTBD
δ-Viniferin AnaloguesListeria monocytogenes4.4235.3
TAM16Mycobacterium tuberculosisTBDTBD

Note: TBD = To Be Determined; further studies are required to establish specific MIC and MBC values for the compound .

Anticancer Activity

The potential anticancer properties of this compound are also under investigation. Preliminary assays suggest that it may induce apoptosis in cancer cell lines by modulating pathways related to cell proliferation and survival. The presence of the benzyloxy group is hypothesized to enhance its interaction with target proteins involved in these pathways .

The biological activity of this compound is believed to involve several molecular interactions:

  • Hydrophobic Interactions : The benzyloxy group allows for enhanced binding to hydrophobic pockets within target proteins.
  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with amino acid residues, potentially altering enzyme or receptor activity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various benzofuran derivatives, including this compound. For example:

  • Synthesis Techniques : The compound is synthesized through multi-step reactions starting from benzofuran precursors, involving cyclization and functional group modifications.
  • Biological Assays : In vitro assays have demonstrated promising results against specific microbial strains and cancer cell lines, indicating its potential as a lead compound for further development .

Q & A

Basic: What are the key synthetic strategies for introducing the benzyloxy group in benzofuran derivatives?

The benzyloxy group is typically introduced via nucleophilic substitution or protection/deprotection strategies. For example, NaH in THF can deprotonate hydroxyl groups, enabling benzylation with benzyl bromide . In multi-step syntheses, intermediates like phenol derivatives are often benzylated to protect reactive hydroxyl groups before further functionalization. Post-benzylation, purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Basic: What methods are recommended for characterizing the carboxamide moiety in this compound?

The carboxamide group can be confirmed using FT-IR (amide I band ~1650 cm⁻¹, amide II ~1550 cm⁻¹) and ¹H/¹³C NMR . For example, the N-phenyl proton resonates as a singlet near δ 7.3–7.5 ppm, while the carbonyl carbon appears at ~165–170 ppm in ¹³C NMR. Mass spectrometry (HRMS) provides molecular ion validation. Discrepancies between observed and calculated spectral data (e.g., in NMR or IR) should be resolved using 2D NMR (COSY, HSQC) and computational tools like DFT .

Advanced: How can conflicting spectral data during characterization be systematically addressed?

Contradictions in spectral data (e.g., unexpected splitting or shifts in NMR) often arise from impurities, tautomerism, or dynamic effects. To resolve these:

  • Repurify the compound using gradient chromatography.
  • Validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation, as in ).
  • Compare experimental data with computational predictions (e.g., Gaussian-based NMR simulations) .
  • Consider solvent or temperature effects on rotational barriers (e.g., hindered amide bond rotation) .

Advanced: How do substituent positions on the benzofuran core influence biological activity?

Substituent position and electronic effects significantly modulate activity. For example:

  • 2-Methyl groups enhance steric hindrance, potentially improving metabolic stability.
  • 5-Benzyloxy groups increase lipophilicity, affecting membrane permeability.
  • N-Phenyl carboxamide moieties may engage in π-π stacking with target proteins. Comparative studies of analogs (e.g., 5-chloro vs. 5-methoxy derivatives) reveal that electron-withdrawing groups at the 5-position enhance antimicrobial activity, as seen in benzofuran sulfoxide derivatives .

Advanced: What strategies optimize regioselectivity in benzofuran C-H functionalization?

Regioselective C-H arylation or amidation requires careful catalyst selection. For example:

  • Pd(OAc)₂/PCy₃ catalysts promote ortho-arylation of benzofurans.
  • Directing groups (e.g., pyridine or amides) guide metalation to specific positions.
  • Solvent polarity (e.g., DMF vs. toluene) and temperature (e.g., 80–120°C) can shift selectivity. highlights the use of one-pot transamidation to install carboxamide groups without isolating intermediates .

Advanced: How can reaction yields be improved for multi-step benzofuran syntheses?

Key factors include:

  • Catalyst loading optimization (e.g., reducing Pd from 5 mol% to 2 mol% without sacrificing yield).
  • Protecting group strategy : Benzyl groups are stable under acidic/basic conditions but require hydrogenolysis for removal.
  • In situ monitoring (e.g., TLC or HPLC) to identify side products early. achieved high yields (~85%) by isolating intermediates after benzylation and before cyclization .

Advanced: What mechanistic insights explain competing pathways in benzofuran derivatization?

Competing pathways (e.g., over-oxidation or dimerization) often arise from reactive intermediates. For example:

  • Radical intermediates in benzofuran oxidation can lead to dimerization unless quenched with TEMPO.
  • Acid catalysis in cyclization steps may protonate carbonyls, accelerating ring closure but risking hydrolysis. Computational studies (e.g., transition-state modeling) help identify energetically favorable pathways .

Basic: What safety precautions are critical when handling benzofuran intermediates?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (category 2A/2B irritants) .
  • Ventilation : Use fume hoods for reactions involving volatile bases (e.g., NaH) or toxic byproducts.
  • Spill management : Neutralize acidic/basic residues before disposal .

Advanced: How to validate synthetic routes using green chemistry principles?

  • Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Employ catalytic methods (e.g., enzymatic catalysis for amidation) to reduce waste.
  • Atom economy : Multi-component reactions (e.g., Ugi or Passerini) minimize step count and byproducts .

Advanced: What computational tools predict the bioavailability of benzofuran derivatives?

  • Molecular docking (AutoDock Vina) to assess target binding.
  • ADMET prediction (SwissADME) for solubility, permeability, and toxicity.
  • QSAR models correlate substituent effects with bioactivity, as demonstrated in benzofuran sulfoxide studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.